molecular formula C8H11NO4S2 B1671612 Erdosteine CAS No. 84611-23-4

Erdosteine

Cat. No.: B1671612
CAS No.: 84611-23-4
M. Wt: 249.3 g/mol
InChI Key: QGFORSXNKQLDNO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Erdosteine contains two functional sulfhydryl groups that are released following first-pass metabolism, converting this compound into its pharmacologically active metabolite Met I . This metabolite exhibits both mucolytic activity and scavenging activity against free radicals .

Cellular Effects

This compound exerts its role as an antioxidant and anti-inflammatory agent through the free sulfhydryl groups of its active metabolite Met I . This metabolite has a direct scavenging effect, particularly on reactive oxygen species (ROS), and can bind free radicals, preventing tissue damage . This compound also increases the availability of endogenous antioxidants, such as glutathione, in plasma and bronco-alveolar lavage .

Molecular Mechanism

This compound’s mechanism of action is related to its antioxidant and anti-inflammatory properties. The free sulfhydryl groups of its active metabolite Met I have a direct scavenging effect on reactive oxygen species (ROS), and they can bind free radicals, preventing tissue damage .

Metabolic Pathways

This compound undergoes hepatic first-pass metabolism in the liver, where it is converted into its active metabolite Met I . This metabolite is responsible for this compound’s mucolytic and free radical scavenging activities .

Transport and Distribution

After oral administration, this compound is rapidly absorbed in the gastrointestinal tract and transformed through a first-pass metabolism to the biologically active metabolite Met I . In animal models, this compound was distributed mainly to kidneys, bone, spinal cord, and liver .

Subcellular Localization

Given its rapid absorption in the gastrointestinal tract and its distribution to various organs in animal models, it can be inferred that this compound and its metabolites may be present in various subcellular compartments .

Properties

IUPAC Name

2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFORSXNKQLDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048735
Record name Erdosteine
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URL https://comptox.epa.gov/dashboard/DTXSID8048735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Erdosteine, is an orally administered mucolytic agent. It is classified as a thiol derivative and produced for the management of symptoms caused by chronic obstructive bronchitis. Erdosteine contains sulfhydryl groups which are released after hepatic first-pass metabolism in the liver. Its active metabolites (3 in number) exert both mucolytic activity and scavenging activity against free radicals. Erdosteine acts to regulate the production of mucus in the airway and regulates its viscosity while enhancing mucociliary transport. This leads to an increase in expectoration. Erdosteine shows inhibition against the effects of free radicals from cigarette smoke. Clinical studies in patients with chronic obstructive lung disease (COPD) have shown that this drug is generally safe and well tolerated. Erdosteine 300mg twice daily reduced cough (both frequency and severity) and sputum viscosity more quickly and more effectively than placebo and reduced the adhesivity of sputum more effectively than ambroxol 30mg twice daily. Co-administration of erdosteine and amoxicillin in patients with acute infective exacerbation of chronic bronchitis resulted in higher concentrations of the antibiotic in the sputum, leading to earlier and more pronounced amelioration of clinical symptoms compared with placebo. Erdosteine is associated with a low incidence of adverse events, most of which are gastrointestinal and generally mild.
Record name Erdosteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05057
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

84611-23-4, 105426-14-0
Record name Erdosteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84611-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erdosteine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084611234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erdosteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105426140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erdosteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05057
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Erdosteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid
Source European Chemicals Agency (ECHA)
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Record name ERDOSTEINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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